Cbz-Phe-His-N3

Description

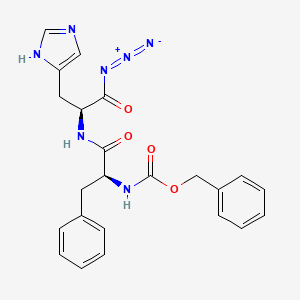

Cbz-Phe-His-N3 is a synthetic tripeptide derivative composed of three key components:

- Cbz (Carbobenzyloxy): A protecting group commonly used in peptide synthesis to shield amine functionalities during reactions .

- Phe (Phenylalanine): An aromatic amino acid contributing hydrophobicity and structural rigidity.

- His (Histidine): A heterocyclic amino acid with an imidazole side chain, enabling metal coordination and hydrogen bonding.

- N3 (Azide): A reactive functional group facilitating bioorthogonal "click chemistry" applications, such as CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) .

This compound is primarily utilized in bioconjugation, drug delivery, and as a precursor for generating triazole-linked complexes. Its azide group enables selective reactivity with alkynes, making it valuable for labeling and crosslinking biomolecules.

Properties

CAS No. |

66253-25-6 |

|---|---|

Molecular Formula |

C23H23N7O4 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1 |

InChI Key |

ZKANQJHESLIHTC-PMACEKPBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-His-N3 typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the carboxybenzyl (Cbz) group.

Coupling with Histidine: The protected phenylalanine is then coupled with histidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cbz-Phe-His-N3 undergoes various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Coupling Reactions: The peptide can be further extended by coupling with other amino acids or peptides using coupling agents like DCC or EDC.

Common Reagents and Conditions

Catalytic Hydrogenation: Pd-C, H2

Substitution: NaN3, PPh3

Coupling: DCC, EDC

Major Products Formed

Deprotected Peptide: Removal of the Cbz group yields the free amine form of the peptide.

Extended Peptides: Coupling reactions result in longer peptide chains.

Scientific Research Applications

Cbz-Phe-His-N3 has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides and proteins.

Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of the peptide to various biomolecules.

Drug Delivery: The peptide can be incorporated into drug delivery systems, enhancing the stability and targeting of therapeutic agents.

Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Cbz-Phe-His-N3 with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

<sup>a</sup>LogP values estimated based on structural analogs. <sup>b</sup>Inferred from azide-containing peptide analogs in . <sup>c</sup>Inferred from Cbz-amino acid data in .

Key Differences

Reactivity :

- This compound’s azide enables click chemistry, unlike 1-Cbz-pyrrolidine-3-carboxylic acid, which lacks reactive handles beyond the carboxylate group .

- Bz-3-iqtz, a Ru(II) coordination complex, exhibits redox activity and ligand-exchange properties absent in purely organic peptides like this compound .

Applications :

Stability :

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.